molecular formula C11H17N3 B1466254 2-N-cyclopentyl-5-methylpyridine-2,3-diamine CAS No. 1216153-14-8

2-N-cyclopentyl-5-methylpyridine-2,3-diamine

Cat. No.: B1466254
CAS No.: 1216153-14-8
M. Wt: 191.27 g/mol
InChI Key: HLMWYXXWPNYSBO-UHFFFAOYSA-N
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Description

2-N-cyclopentyl-5-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol. It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom at the second position of a pyridine ring, which also has methyl and diamine substituents at the fifth and second positions, respectively.

Preparation Methods

The synthesis of 2-N-cyclopentyl-5-methylpyridine-2,3-diamine typically involves the following steps:

    Methylation: The addition of a methyl group to the pyridine ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are tailored to enhance the efficiency of each step.

Chemical Reactions Analysis

2-N-cyclopentyl-5-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the pyridine ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-N-cyclopentyl-5-methylpyridine-2,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-N-cyclopentyl-5-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-N-cyclopentyl-5-methylpyridine-2,3-diamine can be compared with other similar compounds, such as:

    2-N-cyclopentylpyridine-2,3-diamine: Lacks the methyl group at the fifth position.

    5-methylpyridine-2,3-diamine: Lacks the cyclopentyl group at the nitrogen atom.

    2-N-cyclopentyl-5-methylpyridine: Lacks the diamine substituents.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-N-cyclopentyl-5-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-8-6-10(12)11(13-7-8)14-9-4-2-3-5-9/h6-7,9H,2-5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMWYXXWPNYSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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